N,N-diethyl-4-(2-phenoxyethoxy)benzamide

Description

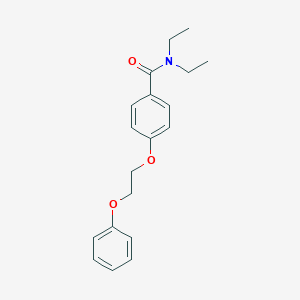

N,N-Diethyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the 4-position of the benzamide core and N,N-diethyl groups on the amide nitrogen.

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4g/mol |

IUPAC Name |

N,N-diethyl-4-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-10-12-18(13-11-16)23-15-14-22-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3 |

InChI Key |

QFMFRUXJSZWSLZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity and Target Selectivity

Opioid Receptor Agonists

- ADL5859/ADL5747 : Act as μ-opioid agonists with biased signaling (analgesia without hyperlocomotion or receptor internalization). Their spirochromene-piperidine substituents confer peripheral Nav1.8 neuron selectivity .

- SNC80 : A δ-opioid agonist with a dimethylpiperazine substituent; induces receptor internalization and widespread tolerance due to receptor downregulation .

- ARM390 (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) : A low-internalizing δ-agonist that causes tolerance via uncoupling from Ca2+ channels in dorsal root ganglia .

Enzyme Inhibitors

- Compound 23: Inhibits LMPTP, reversing high-fat diet-induced diabetes in mice. The quinolinyl-piperidine substituent enhances liver specificity .

- HPAPB (N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with lower toxicity (LD50 = 1.29 g/kg) compared to SAHA (LD50 = 0.77 g/kg) .

Structural Influence: The phenoxyethoxy group’s hydrophilicity might reduce metabolic stability compared to the lipophilic quinolinyl group in Compound 23, impacting bioavailability .

Pharmacokinetics and Metabolic Stability

Metabolic Insights: Ether linkages (e.g., phenoxyethoxy) may enhance solubility but increase susceptibility to oxidative metabolism compared to halogenated or aromatic substituents .

Structure-Activity Relationship (SAR) Trends

- Phenoxyethoxy vs. Heterocycles: Flexible ether groups improve water solubility but may reduce receptor affinity compared to planar heterocycles (e.g., isoxazole in 36b) .

- N,N-Diethyl Substitution : Consistently used across analogues to balance lipophilicity and amide stability .

- Biased Signaling : Bulky substituents (e.g., spirochromene in ADL5859) favor peripheral action and reduced central side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.